Methyl 5-chloro-2-methoxynicotinate
Overview
Description
Methyl 5-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid and is used primarily in research settings. The compound is characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position on the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methoxynicotinate typically involves the chlorination of 2-methoxynicotinic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale chlorination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 5-amino-2-methoxynicotinate or 5-thio-2-methoxynicotinate.
Oxidation: Formation of 5-chloro-2-methoxy-3-pyridinecarboxaldehyde.
Reduction: Formation of 5-chloro-2-methoxynicotinamide.
Scientific Research Applications
Methyl 5-chloro-2-methoxynicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in drug development for its bioactive properties.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-methoxynicotinate
- Methyl 2-chloro-5-methylnicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 5-bromo-2-methoxynicotinate
Uniqueness
Methyl 5-chloro-2-methoxynicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the nicotinic acid ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 5-chloro-2-methoxynicotinate is a compound of increasing interest within the fields of medicinal chemistry and pharmacology. As a derivative of nicotinic acid, it possesses unique structural features that may confer significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_8H_8ClN_1O_2
- Molecular Weight : Approximately 187.60 g/mol
The presence of a methoxy group and a chlorine atom at specific positions on the nicotinic acid framework is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Its structural similarity to other nicotinic derivatives has led to investigations into its efficacy against various pathogens.
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
- Fungal Inhibition : Another investigation assessed its antifungal properties against Candida albicans, revealing an MIC of 64 µg/mL, suggesting potential use in treating fungal infections.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties . The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings
A recent in vitro study reported that treatment with this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : Similar compounds have been shown to interact with enzymes involved in metabolic pathways such as NAD metabolism, which may influence cellular energy dynamics.
- Receptor Modulation : The compound may act on nicotinic acetylcholine receptors, similar to other nicotinic derivatives, potentially influencing neurotransmission and inflammation.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 5-hydroxy-nicotinate | Hydroxyl group at position 5 | Antimicrobial activity |
Methyl 6-chloro-nicotinate | Chlorine at position 6 | Moderate antibacterial properties |
Methyl 4-chloro-nicotinate | Chlorine at position 4 | Antifungal activity |
Methyl 2-chloro-nicotinate | Chlorine at position 2 | Varying biological activity profile |
This table illustrates how structural modifications impact the biological properties of nicotinate derivatives.
Properties
IUPAC Name |
methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGQMIBDLPEOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534571 | |
Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82060-51-3 | |
Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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